2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(4-methylphenyl)pyrimidine-4-carboxamide
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Overview
Description
2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(4-methylphenyl)pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(4-methylphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process may include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functional Group Modifications: Introduction of the ethylsulfonyl group, furan-2-ylmethyl, and 5-methylfuran-2-ylmethyl groups through substitution reactions.
Amidation: The final step often involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(4-methylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(4-methylphenyl)pyrimidine-4-carboxamide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds with similar pyrimidine cores.
Sulfonyl Compounds: Compounds with sulfonyl functional groups.
Furan Derivatives: Compounds containing furan rings.
Uniqueness
The uniqueness of 2-(ethylsulfonyl)-5-{(furan-2-ylmethyl)[(5-methylfuran-2-yl)methyl]amino}-N-(4-methylphenyl)pyrimidine-4-carboxamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H26N4O5S |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
2-ethylsulfonyl-5-[furan-2-ylmethyl-[(5-methylfuran-2-yl)methyl]amino]-N-(4-methylphenyl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O5S/c1-4-35(31,32)25-26-14-22(23(28-25)24(30)27-19-10-7-17(2)8-11-19)29(15-20-6-5-13-33-20)16-21-12-9-18(3)34-21/h5-14H,4,15-16H2,1-3H3,(H,27,30) |
InChI Key |
IQIRBXUBWKKNSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)C)N(CC3=CC=CO3)CC4=CC=C(O4)C |
Origin of Product |
United States |
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